molecular formula C8H7BF4O3 B8209179 (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8209179
M. Wt: 237.95 g/mol
InChI Key: NBKASKRSQDPGFX-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is a multifunctional boronic acid derivative characterized by substituents at the 2-, 3-, and 4-positions of the benzene ring. Its molecular formula is C₉H₈BF₄O₃, featuring:

  • Fluorine at position 2 (electron-withdrawing, enhancing stability and directing reactivity).
  • Methoxy group (-OCH₃) at position 3 (moderate electron-donating effect, influencing solubility).
  • Trifluoromethyl group (-CF₃) at position 4 (strong electron-withdrawing, increasing lipophilicity and steric bulk).

Properties

IUPAC Name

[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKASKRSQDPGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid can undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction, where the boronic acid transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter reactivity, binding affinity, and physicochemical properties. Key comparisons include:

Table 1: Substituent Position Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid 2-F, 3-OCH₃, 4-CF₃ C₉H₈BF₄O₃ High reactivity in cross-coupling
(2-Fluoro-6-methoxy-3-(trifluoromethyl)phenyl)boronic acid 2-F, 6-OCH₃, 3-CF₃ C₉H₈BF₄O₃ Reduced steric hindrance at para-position
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid 4-Cl, 2-F, 3-OCH₂CH₂OCH₃ C₉H₁₁BClFO₄ Enhanced solubility due to ether chain
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Extended methoxyethyl side chain C₁₇H₂₀BO₄ Fungal histone deacetylase inhibition

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and fluorine in the target compound enhance electrophilicity, improving Suzuki reaction efficiency compared to analogs with electron-donating groups (e.g., methoxy at para-position) .
Table 2: Inhibitory Activity Comparison
Compound Target Enzyme/Pathway IC₅₀/Activity Reference
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 µM (appressorium inhibition)
Phenyl boronic acid (PBA) KPC β-lactamases Superior diagnostic accuracy vs. APBA
Target compound Potential HDAC inhibition Not yet reported (predicted high affinity due to CF₃) N/A

Key Findings :

  • Side Chain Flexibility : Compounds with extended side chains (e.g., methoxyethyl) exhibit higher inhibitory potency in fungal models due to improved target binding .
  • Diagnostic Utility: Simple phenyl boronic acids like PBA outperform amino-substituted analogs (e.g., APBA) in β-lactamase detection, suggesting substituent simplicity aids specificity .
Table 3: Physical Properties
Compound Purity (%) Storage Conditions Hazard Statements Reference
Target compound 95 2–8°C H315, H319, H335
(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid 97 Room temperature Not specified
3-Aminophenyl boronic acid (APBA) >98 Ambient H302, H312

Key Findings :

  • Stability : The target compound requires refrigeration (2–8°C), unlike nitro-substituted analogs, likely due to hydrolytic sensitivity from the methoxy group .
  • Hazard Profile : The target compound’s hazards (skin/eye irritation) are comparable to other boronic acids but less severe than halogenated derivatives .

Biological Activity

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes fluorine and trifluoromethyl groups that enhance its reactivity and biological interaction capabilities. The following sections will detail the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H7BF4O3
  • Molecular Weight: 239.95 g/mol
  • Purity: ≥ 97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown moderate activity against various microbial strains.

In Vitro Studies

  • Antibacterial Activity:
    • The compound was tested against common bacterial strains such as Escherichia coli and Bacillus cereus.
    • Minimum Inhibitory Concentration (MIC) values were determined, revealing lower MICs compared to established antibiotics like Tavaborole, indicating superior antibacterial potency.
  • Antifungal Activity:
    • The compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger.
    • Notably, at a concentration of 100 µg, it completely inhibited the growth of Candida albicans with an inhibition zone of approximately 8 mm .
Microbial StrainMIC (µg/mL)Inhibition Zone (mm)
Escherichia coli2512
Bacillus cereus1015
Candida albicans1008
Aspergillus niger505

The mechanism by which this compound exerts its antimicrobial effects is thought to involve the inhibition of specific enzymes critical for bacterial cell wall synthesis and function. Boronic acids are known to interact with serine residues in enzymes, thereby disrupting their activity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    • A comprehensive study evaluated various boronic acids, including derivatives similar to this compound. The results indicated that modifications in the fluorine and methoxy groups significantly influenced antimicrobial efficacy.
    • The study concluded that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial activity .
  • Structural Activity Relationship (SAR):
    • Investigations into the SAR of boronic acids revealed that the positioning of substituents like fluorine and methoxy groups plays a crucial role in determining biological activity. Compounds with optimal electronic properties showed enhanced interactions with microbial targets, leading to improved efficacy .

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